Cas no 2248285-45-0 (3-Bromo-5-formylthiophene-2-carboxylic acid)
3-Bromo-5-formylthiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-formylthiophene-2-carboxylic acid
- Z3444458247
- 2-Thiophenecarboxylic acid, 3-bromo-5-formyl-
-
- Inchi: 1S/C6H3BrO3S/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10)
- InChI Key: FYTZIEANOVJDFJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)SC=1C(=O)O
Computed Properties
- Exact Mass: 233.89863 g/mol
- Monoisotopic Mass: 233.89863 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 82.6
- Molecular Weight: 235.06
3-Bromo-5-formylthiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509339-0.05g |
3-bromo-5-formylthiophene-2-carboxylic acid |
2248285-45-0 | 95.0% | 0.05g |
$238.0 | 2025-03-14 | |
| Enamine | EN300-6509339-0.1g |
3-bromo-5-formylthiophene-2-carboxylic acid |
2248285-45-0 | 95.0% | 0.1g |
$355.0 | 2025-03-14 | |
| Enamine | EN300-6509339-0.25g |
3-bromo-5-formylthiophene-2-carboxylic acid |
2248285-45-0 | 95.0% | 0.25g |
$509.0 | 2025-03-14 | |
| Enamine | EN300-6509339-0.5g |
3-bromo-5-formylthiophene-2-carboxylic acid |
2248285-45-0 | 95.0% | 0.5g |
$803.0 | 2025-03-14 | |
| Enamine | EN300-6509339-1.0g |
3-bromo-5-formylthiophene-2-carboxylic acid |
2248285-45-0 | 95.0% | 1.0g |
$1029.0 | 2025-03-14 | |
| Enamine | EN300-6509339-2.5g |
3-bromo-5-formylthiophene-2-carboxylic acid |
2248285-45-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-14 | |
| Enamine | EN300-6509339-5.0g |
3-bromo-5-formylthiophene-2-carboxylic acid |
2248285-45-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-14 | |
| Enamine | EN300-6509339-10.0g |
3-bromo-5-formylthiophene-2-carboxylic acid |
2248285-45-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-14 | |
| 1PlusChem | 1P028PAQ-50mg |
3-bromo-5-formylthiophene-2-carboxylicacid |
2248285-45-0 | 95% | 50mg |
$346.00 | 2024-05-25 | |
| 1PlusChem | 1P028PAQ-100mg |
3-bromo-5-formylthiophene-2-carboxylicacid |
2248285-45-0 | 95% | 100mg |
$501.00 | 2024-05-25 |
3-Bromo-5-formylthiophene-2-carboxylic acid Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 3-Bromo-5-formylthiophene-2-carboxylic acid
3-Bromo-5-formylthiophene-2-carboxylic Acid (CAS No. 2248285-45-0): An Overview and Recent Developments
3-Bromo-5-formylthiophene-2-carboxylic acid (CAS No. 2248285-45-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its bromine, formyl, and carboxylic acid functionalities, which confer it with a range of interesting properties and reactivity profiles.
The chemical structure of 3-Bromo-5-formylthiophene-2-carboxylic acid consists of a thiophene ring, a five-membered heterocyclic compound containing sulfur, with a bromine atom at the 3-position, a formyl group at the 5-position, and a carboxylic acid group at the 2-position. These functional groups make it an attractive candidate for various synthetic transformations and derivatizations.
In the realm of medicinal chemistry, 3-Bromo-5-formylthiophene-2-carboxylic acid has been explored for its potential as a building block in the synthesis of biologically active molecules. Recent studies have highlighted its utility in the development of novel pharmaceutical agents. For instance, researchers have utilized this compound as a starting material to synthesize derivatives with anti-inflammatory, anti-cancer, and antimicrobial properties. The bromine substituent can be readily replaced with other functional groups through various substitution reactions, allowing for the creation of a diverse array of compounds with tailored biological activities.
One notable application of 3-Bromo-5-formylthiophene-2-carboxylic acid is in the field of cancer research. A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several derivatives of this compound as potential anticancer agents. The researchers found that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer and colon cancer cells. The formyl group was particularly important in enhancing the potency of these derivatives by facilitating their interaction with specific cellular targets.
Beyond its medicinal applications, 3-Bromo-5-formylthiophene-2-carboxylic acid has also found use in materials science. The thiophene ring is known for its excellent electronic properties, making it a valuable component in the development of organic semiconductors and other electronic materials. Researchers have utilized this compound as a building block to create conjugated polymers with enhanced electrical conductivity and stability. These polymers have potential applications in organic photovoltaics, field-effect transistors, and other advanced electronic devices.
The synthetic versatility of 3-Bromo-5-formylthiophene-2-carboxylic acid is another key factor contributing to its widespread use. The presence of multiple reactive functional groups allows for a wide range of chemical transformations. For example, the bromine atom can be replaced with other halogens or functional groups through substitution reactions, while the formyl group can be reduced to an alcohol or oxidized to a carboxylic acid. These modifications can significantly alter the physical and chemical properties of the resulting compounds, making them suitable for various applications.
In addition to its synthetic utility, 3-Bromo-5-formylthiophene-2-carboxylic acid has been studied for its environmental impact. Research has shown that this compound is relatively stable under ambient conditions but can undergo degradation under specific conditions such as exposure to light or certain catalysts. Understanding these degradation pathways is crucial for assessing the environmental fate and potential risks associated with the use of this compound.
The future prospects for 3-Bromo-5-formylthiophene-2-carboxylic acid are promising. Ongoing research continues to uncover new applications and improve our understanding of its properties and behavior. As synthetic methods become more advanced and cost-effective, it is likely that this compound will play an increasingly important role in various scientific and industrial fields.
In conclusion, 3-Bromo-5-formylthiophene-2-carboxylic acid (CAS No. 2248285-45-0) is a multifaceted compound with significant potential in medicinal chemistry, materials science, and other areas. Its unique chemical structure and reactivity profile make it an attractive candidate for further research and development. As new studies continue to emerge, it is clear that this compound will remain an important focus in both academic and industrial settings.
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